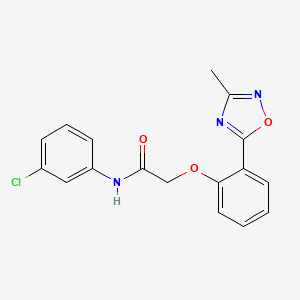
N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide acts as a selective inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathways of various cytokines. By inhibiting JAK3, this compound prevents the activation of downstream signaling pathways, which ultimately leads to the suppression of T-cell activation and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma, and increase the production of anti-inflammatory cytokines, such as interleukin-4 and interleukin-10. Additionally, this compound has been found to reduce the number of activated T-cells and inhibit their migration to inflamed tissues. These effects ultimately lead to the suppression of the immune response and the alleviation of inflammatory symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its ability to selectively target JAK3, which reduces the risk of off-target effects. Additionally, this compound has a relatively long half-life, which allows for less frequent dosing in clinical applications. However, this compound has also been found to exhibit dose-dependent toxicities, such as an increased risk of infections and malignancies. These limitations must be taken into consideration when designing experiments and clinical trials.
Orientations Futures
There are several future directions for the research and development of N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease, asthma, and lupus. Additionally, further studies are needed to fully understand the long-term safety and efficacy of this compound in clinical applications. Finally, the development of more selective JAK3 inhibitors with improved pharmacokinetic profiles may lead to the development of more effective treatments for autoimmune diseases and other inflammatory conditions.
In conclusion, this compound is a chemical compound that has shown promising potential for the treatment of autoimmune diseases and other inflammatory conditions. Its selective inhibition of JAK3 and its ability to suppress the immune response make it a promising candidate for clinical applications. However, its limitations and potential toxicities must be taken into consideration when designing experiments and clinical trials. Further research is needed to fully understand the safety and efficacy of this compound in clinical applications and to develop more effective treatments for autoimmune diseases and other inflammatory conditions.
Méthodes De Synthèse
N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized through a multi-step synthetic route, which involves the condensation of 3-chlorobenzoic acid with 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol to form an intermediate. This intermediate is then coupled with 2-(2-chloroethoxy)acetic acid to form the final product, this compound. The purity of the compound can be improved through various purification techniques, such as recrystallization or chromatography.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases, organ transplant rejection, and cancer. It has been found to exhibit immunosuppressive effects by inhibiting the activation of T-cells and the production of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-19-17(24-21-11)14-7-2-3-8-15(14)23-10-16(22)20-13-6-4-5-12(18)9-13/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPHEWPVBCGHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

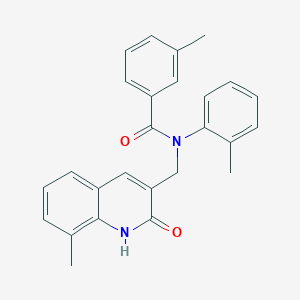



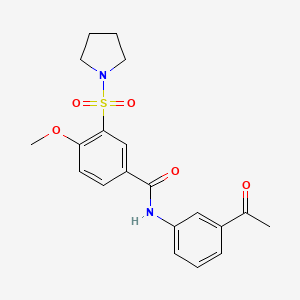
![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)
![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)



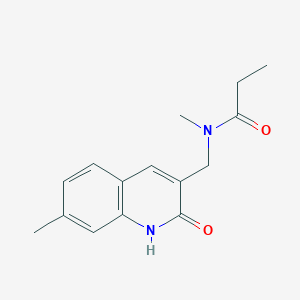

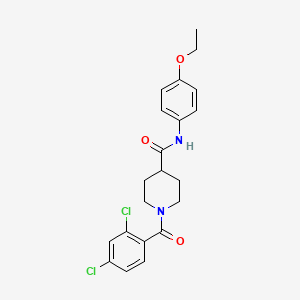
![5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712783.png)